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Compound of Interest

Compound Name: CBS1117

Cat. No.: B3182623 Get Quote

This guide provides a detailed comparison of two small molecule inhibitors of influenza A virus,

CBS1117 and JNJ4796. Both compounds target the viral hemagglutinin (HA) protein, a critical

component for viral entry into host cells, but exhibit distinct structural and activity profiles. This

document outlines their mechanisms of action, presents comparative experimental data, details

key experimental protocols, and visualizes their functional pathways.

Mechanism of Action
Both CBS1117 and JNJ4796 are entry inhibitors that specifically target the HA protein of group

1 influenza A viruses. Their primary mechanism involves inhibiting the pH-induced

conformational change of HA that is essential for the fusion of the viral and endosomal

membranes, a critical step for the release of the viral genome into the host cell cytoplasm.[1][2]

JNJ4796 functions by binding to a highly conserved hydrophobic groove in the stem region of

the HA trimer, at the interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-

fusion conformation of HA, preventing the structural rearrangements that lead to the post-

fusion state.[1] The binding site of JNJ4796 mimics the interaction of broadly neutralizing

antibodies (bnAbs) like CR6261.[1]

CBS1117 also binds to the stem region of HA, in proximity to the fusion peptide. Its binding site

significantly overlaps with that of JNJ4796. By occupying this pocket, CBS1117 prevents the

release of the fusion peptide and stabilizes the pre-fusion state of HA, thereby blocking

membrane fusion.
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The specificity of both inhibitors for group 1 HAs (like H1 and H5) is attributed to key amino

acid differences in the binding pocket compared to group 2 HAs (like H3). For instance, a

glycosylation site at Asn38 in group 2 HAs can cause steric hindrance, preventing the binding

of these small molecules.

Comparative Quantitative Data
The following tables summarize the reported in vitro efficacy and pharmacokinetic properties of

CBS1117 and JNJ4796.

Table 1: In Vitro Antiviral Activity
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Compoun
d

Virus
Strain

Assay
EC50 /
IC50

CC50
Selectivit
y Index
(SI)

Referenc
e

CBS1117

A/Puerto

Rico/8/34

(H1N1)

Plaque

Reduction

70 nM

(IC50)
274.3 µM ~4000

H5N1

(pseudovir

us)

Luciferase

Assay

~3 µM

(EC50)
> 100 µM >33

JNJ4796

H1N1

A/Brisbane

/59/2007

Microneutr

alization

12 nM

(EC50)
>100 µM >8333

H1N1

A/Californi

a/07/2009

Microneutr

alization

66 nM

(EC50)
>100 µM >1515

H1N1

A/New

Caledonia/

20/1999

Microneutr

alization

38 nM

(EC50)
>100 µM >2631

H1N1

A/Puerto

Rico/8/193

4

Microneutr

alization

22 nM

(EC50)
>100 µM >4545

H5N1

A/Hong

Kong/156/

1997

Microneutr

alization

449 nM

(EC50)
>100 µM >222

H5N1

A/Vietnam/

1194/2004

Microneutr

alization

3.24 µM

(EC50)
>100 µM >31

Table 2: In Vivo Efficacy and Pharmacokinetics of JNJ4796
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Parameter Value Condition Reference

Survival 100%

10 or 50 mg/kg twice

daily, 7 days, H1N1

lethal challenge in

mice

Oral Bioavailability
Data available, orally

active
Mouse model

Half-life (t1/2) Not explicitly stated Mouse model

Max Concentration

(Cmax)
Not explicitly stated Mouse model

No in vivo data for CBS1117 was available in the provided search results.

Experimental Protocols
Detailed methodologies for key experiments are described below.

Hemagglutinin-Mediated Viral Entry Inhibition Assay
(Pseudovirus Luciferase Assay)
This assay is used to determine the concentration at which a compound inhibits viral entry

mediated by a specific HA subtype.

Protocol:

Cell Seeding: Plate A549 human lung epithelial cells in 96-well plates and grow to

confluence.

Pseudovirus Production: Co-transfect 293T cells with plasmids encoding the specific

influenza HA (e.g., H5), influenza neuraminidase (NA), and a retroviral core plasmid carrying

a luciferase reporter gene. Harvest the pseudotyped viral particles from the supernatant after

48-72 hours.
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Compound Preparation: Prepare serial dilutions of the test compound (e.g., CBS1117) in cell

culture medium.

Infection: Pre-incubate the pseudovirus with the diluted compound for a set period (e.g., 1

hour).

Transduction: Remove the growth medium from the A549 cells and add the virus-compound

mixture.

Incubation: Incubate the plates for 48-72 hours at 37°C.

Luciferase Measurement: Lyse the cells and measure the luciferase activity using a

luminometer.

Data Analysis: Calculate the relative entry percentage by normalizing the luciferase signal

from compound-treated wells to that of DMSO-treated control wells. The EC50 value is

determined by fitting the dose-response curve.

X-ray Crystallography for HA-Inhibitor Complex
This method is used to determine the three-dimensional structure of the inhibitor bound to the

HA protein, revealing the precise binding site and interactions.

Protocol:

Protein Expression and Purification: Express and purify recombinant HA trimers (e.g., H5

HA) using an appropriate expression system (e.g., baculovirus-infected insect cells).

Complex Formation: Incubate the purified HA protein with an excess of the inhibitor (e.g.,

CBS1117 or JNJ4796) to ensure saturation of the binding sites.

Crystallization: Screen for crystallization conditions using various precipitants, buffers, and

temperatures. Grow single crystals of the HA-inhibitor complex.

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source

and collect diffraction data.
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Structure Determination and Refinement: Process the diffraction data and solve the crystal

structure using molecular replacement with a known HA structure as a search model. Refine

the atomic coordinates of the protein and the bound inhibitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR techniques like WaterLOGSY and Saturation Transfer Difference (STD) are used to

confirm the binding of the compound to the HA protein in solution.

Protocol:

Sample Preparation: Prepare a solution containing the test compound (e.g., 100 µM

CBS1117) and a smaller concentration of the target protein (e.g., 5-10 µM H5 HA) in an

appropriate buffer (e.g., 20 mM NaPO4, 150 mM NaCl, pH 7.4) with a percentage of D2O.

WaterLOGSY Experiment: Acquire WaterLOGSY spectra to observe the transfer of

magnetization from bulk water to the protein and then to the bound ligand. A change in the

sign of the ligand's NMR signals upon addition of the protein indicates binding.

STD NMR Experiment: Irradiate the protein with a selective radiofrequency pulse. In the

case of binding, this saturation will be transferred to the compound. The difference spectrum

(on-resonance minus off-resonance) will show signals only for the protons of the compound

that are in close contact with the protein, thus identifying the binding epitope.

Data Processing: Process and analyze the NMR data using specialized software to identify

the signals and determine the relative intensities, which correlate with the proximity of the

ligand's protons to the protein surface.

Visualizations
The following diagrams illustrate the mechanism of action and the overlapping binding sites of

CBS1117 and JNJ4796.
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Caption: Mechanism of influenza virus entry and inhibition by HA stem binders.
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Binding Site Comparison on HA Trimer

Inhibitors

HA1 Subunit

HA2 Subunit

Hydrophobic Stem Groove

JNJ4796 Binds to overlapping site

CBS1117

Binds to overlapping site

Click to download full resolution via product page

Caption: Overlapping binding region of CBS1117 and JNJ4796 in the HA stem groove.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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